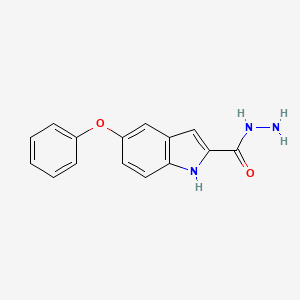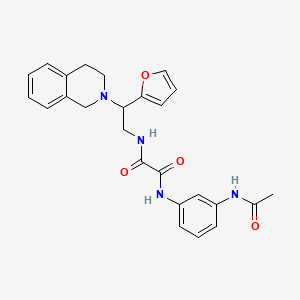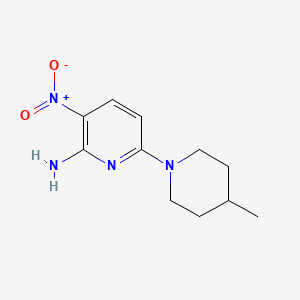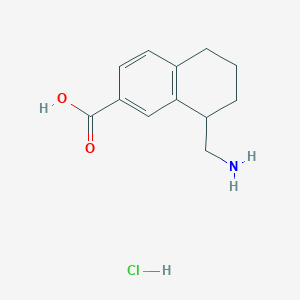
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30ClN5O3 and its molecular weight is 532.04. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation of Heterocyclic Carboxamides
Heterocyclic carboxamides, analogous to N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, have been prepared and evaluated for their potential as antipsychotic agents. This includes the study of their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo evaluations of their antipsychotic activity, demonstrating the therapeutic potential of such compounds in psychiatric disorders (Norman et al., 1996).
Antimicrobial Activities of Triazole Derivatives
Compounds synthesized from reactions involving primary amines and ester ethoxycarbonylhydrazones, leading to triazole derivatives, have shown significant antimicrobial activities. This underscores the potential of structurally complex molecules in addressing resistant microbial strains (Bektaş et al., 2007).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimides, akin to the structural framework of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, have been investigated for their luminescent properties and photo-induced electron transfer capabilities. These studies suggest potential applications in the development of fluorescent probes and materials science (Gan et al., 2003).
Analgesic and Anti-inflammatory Activities
The synthesis of Mannich bases of benzoxazolinones, featuring structural motifs related to the compound , has demonstrated promising analgesic and anti-inflammatory activities. This opens avenues for the development of new therapeutic agents for pain and inflammatory conditions (Köksal et al., 2007).
Role in CGRP Receptor Inhibition
Compounds with structural similarities have been evaluated for their role as calcitonin gene-related peptide (CGRP) receptor antagonists, showcasing the potential for treating conditions like migraines and other CGRP-related disorders (Cann et al., 2012).
Antitumor Agents
Novel quinazoline derivatives containing piperazine moieties, resembling the compound , have shown potent antiproliferative activities against various cancer cell lines. This highlights the potential of such compounds in cancer therapy (Li et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine", "2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde", "benzoyl chloride" ], "Reaction": [ "Step 1: 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine is reacted with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde in the presence of a suitable solvent and a catalyst to form the intermediate product.", "Step 2: The intermediate product is then treated with benzoyl chloride in the presence of a base to form the final product, N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |
Numéro CAS |
896374-30-4 |
Nom du produit |
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
Formule moléculaire |
C29H30ClN5O3 |
Poids moléculaire |
532.04 |
Nom IUPAC |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C29H30ClN5O3/c30-23-5-3-6-24(19-23)34-17-15-33(16-18-34)14-4-13-31-27(36)22-11-9-21(10-12-22)20-35-28(37)25-7-1-2-8-26(25)32-29(35)38/h1-3,5-12,19H,4,13-18,20H2,(H,31,36)(H,32,38) |
Clé InChI |
NUMIPUUXJOWMGB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O)C5=CC(=CC=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2442891.png)
![2-Chloro-4-[1-(1H-imidazol-2-ylsulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)
![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)



![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-N-[(1-ethylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2442902.png)
![5-[(1S)-1-Azidoethyl]isoquinoline](/img/structure/B2442903.png)




